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molecular formula C8H20ClN B089684 Octylamine Hydrochloride CAS No. 142-95-0

Octylamine Hydrochloride

Cat. No. B089684
M. Wt: 165.7 g/mol
InChI Key: PHFDTSRDEZEOHG-UHFFFAOYSA-N
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Patent
US04895638

Procedure details

K2CO3, ZnO and TiO2 were thoroughly ground to form a homogeneous mixture having the stoichiometric K0.80 (Zn0.40 Ti1.60)O4 which was then fired in air in a ceramic crucible at 900° C. for 200 minutes and then at 1050° C. for 720 minutes. The product was then reground and refired under the same conditions. The resulting stiff powder was then ground to about 100 mesh to yield a product analyzed as K0.66 (ZN0.35 Ti1.49)O4. The d-layer spacing from X-ray powder diffraction d(A) was measured as 7.83. Excess octylamine (5 mole equiv/mole equiv of titanozincate) was slowly added to a solution of 12% HCl (49 equiv HCl/mole) while keeping the temperature of the reaction mixture below 50° C. to form an aqueous octylammonium chloride solution. The titanozincate was then added to the chloride solution and the mixture was heated to reflux for 24 hours. The reaction mixture was cooled, filtered and washed with hot distilled water. The air dried product was a material having the composition
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH2:7]([NH2:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[ClH:16]>>[Cl-:16].[CH2:7]([NH3+:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
5 mol
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogeneous mixture
CUSTOM
Type
CUSTOM
Details
ceramic crucible at 900° C.
CUSTOM
Type
CUSTOM
Details
for 200 minutes
Duration
200 min
CUSTOM
Type
CUSTOM
Details
to yield a product
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 50° C.

Outcomes

Product
Details
Reaction Time
720 min
Name
Type
product
Smiles
[Cl-].C(CCCCCCC)[NH3+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04895638

Procedure details

K2CO3, ZnO and TiO2 were thoroughly ground to form a homogeneous mixture having the stoichiometric K0.80 (Zn0.40 Ti1.60)O4 which was then fired in air in a ceramic crucible at 900° C. for 200 minutes and then at 1050° C. for 720 minutes. The product was then reground and refired under the same conditions. The resulting stiff powder was then ground to about 100 mesh to yield a product analyzed as K0.66 (ZN0.35 Ti1.49)O4. The d-layer spacing from X-ray powder diffraction d(A) was measured as 7.83. Excess octylamine (5 mole equiv/mole equiv of titanozincate) was slowly added to a solution of 12% HCl (49 equiv HCl/mole) while keeping the temperature of the reaction mixture below 50° C. to form an aqueous octylammonium chloride solution. The titanozincate was then added to the chloride solution and the mixture was heated to reflux for 24 hours. The reaction mixture was cooled, filtered and washed with hot distilled water. The air dried product was a material having the composition
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH2:7]([NH2:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[ClH:16]>>[Cl-:16].[CH2:7]([NH3+:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
5 mol
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogeneous mixture
CUSTOM
Type
CUSTOM
Details
ceramic crucible at 900° C.
CUSTOM
Type
CUSTOM
Details
for 200 minutes
Duration
200 min
CUSTOM
Type
CUSTOM
Details
to yield a product
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 50° C.

Outcomes

Product
Details
Reaction Time
720 min
Name
Type
product
Smiles
[Cl-].C(CCCCCCC)[NH3+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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